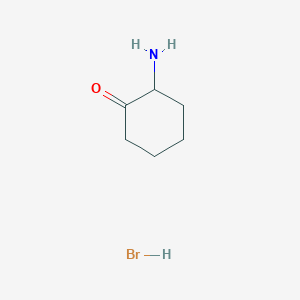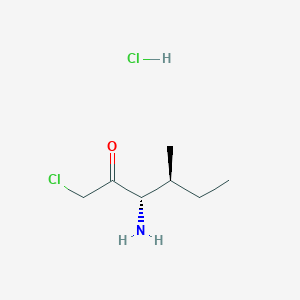
2-aminoCyclohexanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoCyclohexanone hydrobromide is an organic compound with the molecular formula C6H12BrNO It is a derivative of cyclohexanone, where an amino group is substituted at the second position, and it is combined with hydrobromic acid to form the hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoCyclohexanone hydrobromide typically involves the bromination of cyclohexanone followed by amination. One common method includes the bromination of cyclohexanone in an aqueous or aqueous-organic medium, followed by hydrolysis with an alkaline compound at a pH above 7.5 and a temperature of up to 100°C . The resulting 2-bromo-cyclohexanone is then reacted with an amine to form 2-aminoCyclohexanone, which is subsequently treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-aminoCyclohexanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-aminoCyclohexanone hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-aminoCyclohexanone hydrobromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-phenylcyclohexanol
- 2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol
- cis- and trans-2-amino-1-arylcyclohexanols
Uniqueness
2-aminoCyclohexanone hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds. Its distinct chemical properties make it a valuable compound for various research applications.
Properties
IUPAC Name |
2-aminocyclohexan-1-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.BrH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRFQLKSVCVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2804619.png)



![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2804628.png)






![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)
